An In-depth Technical Guide to (R)-beta-(3,4-Dimethoxyphenyl)alanine: Chemical Properties and Structure
An In-depth Technical Guide to (R)-beta-(3,4-Dimethoxyphenyl)alanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (R)-beta-(3,4-Dimethoxyphenyl)alanine. As a chiral beta-amino acid, this compound holds significant interest for medicinal chemistry and drug development due to the unique structural and metabolic properties conferred by the beta-amino acid scaffold.
Introduction: The Significance of β-Amino Acids
β-amino acids are structural isomers of the more common α-amino acids, with the amine group attached to the β-carbon. This seemingly subtle difference has profound implications for their biological activity and pharmacological potential. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation, a critical attribute for enhancing the bioavailability and therapeutic efficacy of peptide-based drugs. The 3,4-dimethoxyphenyl moiety is a key structural feature in many biologically active compounds, and its presence in this β-amino acid scaffold suggests a range of potential pharmacological applications.
Molecular Structure and Chemical Identity
The fundamental structure of (R)-beta-(3,4-Dimethoxyphenyl)alanine is characterized by a propanoic acid backbone with an amino group at the C3 (beta) position and a 3,4-dimethoxyphenyl substituent also at the C3 position. The "(R)" designation specifies the stereochemistry at the chiral center (C3).
IUPAC Name: (3R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid[1]
Synonyms: (R)-3-Amino-3-(3,4-dimethoxyphenyl)propionic acid
Chemical Structure:
Caption: 2D structure of (R)-beta-(3,4-Dimethoxyphenyl)alanine.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (R)-beta-(3,4-Dimethoxyphenyl)alanine and its racemic form is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| CAS Number | Not available for (R)-enantiomer. Racemate: 34841-09-3[1][2], (S)-enantiomer: 696641-73-3 | |
| Melting Point | 213 - 216 °C | [3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. | Inferred from general amino acid properties. |
| pKa | Predicted to have two pKa values: one for the carboxylic acid group (around 3-4) and one for the amino group (around 9-10). | Inferred from similar structures. |
| LogP | -2.4 (Predicted for the racemic mixture) | [1] |
Synthesis and Chiral Separation
Proposed Asymmetric Synthesis Workflow
A common and effective method for the asymmetric synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst.
Caption: Proposed workflow for the asymmetric synthesis.
Step-by-Step Methodology:
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Preparation of the α,β-Unsaturated Ester: 3,4-Dimethoxycinnamic acid is esterified (e.g., with methanol or ethanol) under acidic conditions to yield the corresponding methyl or ethyl cinnamate.
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Asymmetric Conjugate Addition: The 3,4-dimethoxycinnamate is reacted with a source of ammonia, such as a protected amine (e.g., benzylamine) or an ammonia equivalent, in the presence of a chiral catalyst. The choice of catalyst is crucial for inducing high enantioselectivity. Commonly used catalysts include chiral Lewis acids or organocatalysts. The reaction conditions (solvent, temperature, and stoichiometry) must be carefully optimized to maximize the yield and enantiomeric excess of the desired (R)-enantiomer.
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Deprotection and Hydrolysis: If a protected amine was used, the protecting group is removed. Subsequently, the ester is hydrolyzed under acidic or basic conditions to yield the final product, (R)-beta-(3,4-Dimethoxyphenyl)alanine.
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Purification: The final compound is purified by recrystallization or chromatography to remove any remaining starting materials, byproducts, and the minor (S)-enantiomer.
Chiral Separation of the Racemate
An alternative to asymmetric synthesis is the resolution of the racemic mixture of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Methodology:
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. A chiral stationary phase (CSP) is employed to differentially interact with the (R) and (S) enantiomers, leading to different retention times.
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Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), is typically used.
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Mobile Phase: The mobile phase composition, often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the two enantiomers.
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Detection: A UV detector is commonly used for detection, as the phenyl ring provides strong chromophoric activity.
Caption: Workflow for chiral separation via HPLC.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
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Aromatic Protons (δ 6.8-7.0 ppm): Three protons on the 3,4-dimethoxyphenyl ring would appear in this region, likely as a set of overlapping multiplets.
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Methoxy Protons (δ ~3.8 ppm): Two distinct singlets, each integrating to 3 protons, are expected for the two methoxy groups.
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β-Proton (CH-NH₂) (δ ~4.0-4.5 ppm): The proton at the chiral center (C3) would likely appear as a triplet or a doublet of doublets, coupled to the adjacent methylene protons.
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α-Protons (CH₂) (δ ~2.5-3.0 ppm): The two diastereotopic protons on the C2 carbon would appear as a multiplet, likely a pair of doublets of doublets, due to coupling with the β-proton.
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Amine and Carboxylic Acid Protons: These protons are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Predicted ¹³C NMR Spectrum
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Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon would appear in this downfield region.
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Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the carbons of the phenyl ring. The carbons bearing the methoxy groups would be the most downfield in this region.
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β-Carbon (CH-NH₂) (δ ~50-60 ppm): The chiral carbon attached to the nitrogen atom.
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α-Carbon (CH₂) (δ ~35-45 ppm): The methylene carbon adjacent to the carbonyl group.
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Methoxy Carbons (δ ~55-60 ppm): Two distinct signals for the two methoxy group carbons.
Potential Applications in Research and Drug Development
The unique structural features of (R)-beta-(3,4-Dimethoxyphenyl)alanine make it an attractive building block for the synthesis of novel therapeutic agents.
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Peptidomimetics: Incorporation of this β-amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against proteolytic degradation, improved pharmacokinetic profiles, and potentially novel biological activities.
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Neurological and Psychiatric Disorders: The 3,4-dimethoxyphenyl moiety is present in several centrally active compounds. This suggests that derivatives of (R)-beta-(3,4-Dimethoxyphenyl)alanine could be explored as potential modulators of neurotransmitter systems for the treatment of neurological and psychiatric disorders.
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Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research. The unique conformational properties of β-peptides can be exploited to design molecules that mimic the structure of naturally occurring antimicrobial peptides but with improved stability.
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Chiral Ligands: Enantiomerically pure amino acids are valuable as chiral ligands in asymmetric catalysis. (R)-beta-(3,4-Dimethoxyphenyl)alanine could potentially be used to synthesize novel chiral ligands for a variety of chemical transformations.
Conclusion
(R)-beta-(3,4-Dimethoxyphenyl)alanine is a chiral β-amino acid with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific enantiomer is limited in publicly accessible literature, its structural relationship to other biologically active molecules and the unique properties of β-amino acids suggest that it is a promising candidate for further investigation. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to prepare and characterize this compound, paving the way for the exploration of its full therapeutic and scientific potential.
References
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PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. [Link]
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LookChem. (R)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID. [Link]
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Journal of Chromatography A. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. [Link]
